molecular formula C16H21N B14065862 N-(2-Methylcyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)aniline CAS No. 100747-79-3

N-(2-Methylcyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)aniline

Cat. No.: B14065862
CAS No.: 100747-79-3
M. Wt: 227.34 g/mol
InChI Key: MYANDWIXPDHXLD-UHFFFAOYSA-N
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Description

N-(2-Methylcyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines where the amino group is directly attached to a benzene ring. This compound features a cyclohexene ring substituted with a methyl group and a prop-2-en-1-yl group attached to the nitrogen atom of the aniline.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylcyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)aniline can be achieved through a multi-step organic synthesis process. One possible route involves the following steps:

    Formation of 2-Methylcyclohex-1-en-1-ylamine: This can be synthesized by the reduction of 2-methylcyclohexanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Alkylation: The 2-Methylcyclohex-1-en-1-ylamine can then be alkylated with prop-2-en-1-yl bromide in the presence of a base like potassium carbonate (K2CO3) to form N-(2-Methylcyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)amine.

    Amination: Finally, the N-(2-Methylcyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)amine can be reacted with aniline in the presence of a catalyst such as palladium on carbon (Pd/C) to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylcyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like NaBH4 or LiAlH4 can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where substituents like halogens, nitro groups, or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Halogenation using Br2 or Cl2 in the presence of a Lewis acid like FeCl3.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Potential use in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-(2-Methylcyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)aniline would depend on its specific application. In pharmacology, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)aniline
  • N-(2-Methylcyclohex-1-en-1-yl)-N-ethyl-aniline
  • N-(2-Methylcyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)benzylamine

Uniqueness

N-(2-Methylcyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)aniline is unique due to the presence of both a cyclohexene ring and a prop-2-en-1-yl group, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can result in distinct properties compared to similar compounds.

Properties

CAS No.

100747-79-3

Molecular Formula

C16H21N

Molecular Weight

227.34 g/mol

IUPAC Name

N-(2-methylcyclohexen-1-yl)-N-prop-2-enylaniline

InChI

InChI=1S/C16H21N/c1-3-13-17(15-10-5-4-6-11-15)16-12-8-7-9-14(16)2/h3-6,10-11H,1,7-9,12-13H2,2H3

InChI Key

MYANDWIXPDHXLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCCC1)N(CC=C)C2=CC=CC=C2

Origin of Product

United States

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